2-(4-fluorophenyl)-N-(1-methyl-2-pyridin-3-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide
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Overview
Description
The compound belongs to the imidazo[1,2-a]pyridine class, recognized for its versatile applications in medicinal chemistry. Imidazo[1,2-a]pyridines have been studied extensively due to their biological activities and potential therapeutic applications (Zhu et al., 2015).
Synthesis Analysis
Imidazo[1,2-a]pyridines are typically synthesized through various chemical reactions, including ring closure, Suzuki reaction, hydrolysis, and amidation. For example, a related compound, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, was synthesized using these methods (Qin et al., 2019).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines can be characterized using techniques like FT-IR, NMR spectroscopy, and MS. Crystallographic and conformational analyses are often performed using X-ray diffraction, and theoretical calculations such as density functional theory (DFT) provide further insights (Qin et al., 2019).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines undergo various chemical reactions, including functionalization and coupling reactions. These reactions are essential for modifying the compound's structure to enhance its biological activity and physicochemical properties (Ismail et al., 2004).
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyridines, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are often determined experimentally and can be influenced by the specific substituents and structural modifications of the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and electronic properties, are significant for understanding the compound's interactions and its potential as a therapeutic agent. Techniques like molecular electrostatic potential and frontier molecular orbitals analysis using DFT are used to explore these properties (Qin et al., 2019).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-(1-pyridin-3-ylpropan-2-yl)imidazo[1,2-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O/c1-15(11-16-3-2-10-24-12-16)25-22(28)18-6-9-21-26-20(14-27(21)13-18)17-4-7-19(23)8-5-17/h2-10,12-15H,11H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLVYHZOAWCEPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)NC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(1-methyl-2-pyridin-3-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide |
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